molecular formula C10H14BrN B577201 4-Bromo-N,N,3,5-tetramethylaniline CAS No. 14275-09-3

4-Bromo-N,N,3,5-tetramethylaniline

Cat. No.: B577201
CAS No.: 14275-09-3
M. Wt: 228.133
InChI Key: AQJHDBKXJXXDKV-UHFFFAOYSA-N
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Description

4-Bromo-N,N,3,5-tetramethylaniline is a versatile aromatic amine that serves as a valuable building block in organic synthesis and materials science research. Its molecular structure, featuring an electron-donating dimethylamino group and a bromine substituent on a tetramethylated benzene ring, makes it a candidate for investigating Electron Donor-Acceptor (EDA) complexes . In photochemical reactions, such as Povarov-type reactions, this compound can participate in EDA photoactivation pathways with suitable acceptors when exposed to visible light, enabling the construction of complex nitrogen-containing heterocycles without the need for external photocatalysts . Furthermore, the bromine atom offers a reactive site for modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to diversify the molecular architecture for the development of novel functional materials . The compound's structural features also make it a potential precursor for the synthesis of Schiff base ligands, which are extensively studied for their biological activities, including antimicrobial and antioxidant properties, as well as their coordination chemistry with various metal ions . This reagent is sensitive to air and heat and requires storage under inert gas at refrigerated temperatures to maintain its stability and purity for research purposes .

Properties

IUPAC Name

4-bromo-N,N,3,5-tetramethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJHDBKXJXXDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659809
Record name 4-Bromo-N,N,3,5-tetramethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14275-09-3
Record name 4-Bromo-N,N,3,5-tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N,3,5-tetramethylaniline
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Preparation Methods

Reaction Mechanism and Conditions

The patented method described in US6388135B1 involves brominating N,N,3,5-tetramethylaniline precursors in pyridine or pyridine-dominated solvent mixtures (≥55% pyridine by weight). Pyridine acts as both a solvent and a base, stabilizing HBr byproducts and enhancing para-selectivity. Two brominating agents are highlighted:

  • Elemental Bromine (Br₂): Added as a pyridine solution to form pyridinium perbromide, which moderates reactivity.

  • Hydrogen Bromide (HBr) with Hydrogen Peroxide (H₂O₂): Generates bromine in situ, enabling controlled oxidation.

Reaction temperatures range from 20°C to reflux (100–120°C), with bromine addition times spanning 5 minutes to 5 hours.

Procedural Details and Outcomes

Example 1 (Br₂ in Pyridine):

  • Starting Material: 100 g of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline.

  • Solvent: 1000 g pyridine.

  • Bromine: 96.19 g in 1000 g pyridine, added dropwise over 3 hours at 20°C.

  • Workup: Distillation under reduced pressure, aqueous extraction, and solvent removal.

  • Yield: 81.6% (122.1 g).

  • Purity: 93.2% target product, 2.7% ortho-bromo byproduct, 4.1% dibromo impurity.

Example 2 (HBr/H₂O₂):

  • Starting Material: 500 g of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline.

  • Reagents: 467.4 g 47% HBr and 199.2 g 50% H₂O₂.

  • Conditions: Reflux with azeotropic water removal.

  • Yield: ~83%.

  • Advantage: Reduced dibromo byproduct formation compared to Br₂.

Table 1: Comparative Analysis of Brominating Agents

Brominating AgentSolventTemperatureYieldPurity (Target)Dibromo Byproduct
Br₂Pyridine20°C81.6%93.2%4.1%
HBr/H₂O₂Pyridine/H₂O100°C83%>90%*<3%*

*Estimated from patent description.

Critical Factors Influencing Regioselectivity

Solvent Composition

Pyridine’s high basicity and polarity are pivotal in directing bromine to the para position. Solvent mixtures with <55% pyridine increase ortho-bromination and dibromo impurities.

Temperature Control

Lower temperatures (20–25°C) favor monobromination, while elevated temperatures (>50°C) promote dibromo side products.

Stoichiometry

A 1:1 molar ratio of substrate to bromine minimizes over-bromination. Excess bromine raises dibromo yields to 10–15%.

Analytical Characterization and Purification

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to quantify target and byproduct ratios. Typical purity post-synthesis ranges from 93–98%.

Recrystallization

Crystallization from ethyl acetate or dimethyl disulfide enhances purity to >98%, as reported by commercial suppliers.

Industrial-Scale Considerations

The patented pyridine-based process is optimized for scalability:

  • Solvent Recovery: Pyridine is distilled and reused, reducing costs.

  • Throughput: Batch sizes up to 500 g demonstrate consistent yields.

  • Safety: Bromine handling requires controlled addition and venting to prevent exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N,3,5-tetramethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-N,N,3,5-tetramethylaniline involves its interaction with specific molecular targets and pathways. The bromine substituent can participate in electrophilic aromatic substitution reactions, while the aniline moiety can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their structural differences are summarized in Table 1 :

Compound Name CAS RN Molecular Formula Substituents Key Differences
4-Bromo-N,N,3,5-tetramethylaniline 4913-13-7 C₁₀H₁₅BrN Br, N,N-dimethyl, 3,5-dimethyl Reference compound
4-Bromo-N,N-dimethylaniline 586-77-6 C₈H₁₀BrN Br, N,N-dimethyl Lacks 3,5-methyl groups
4-Bromo-2,6-dimethylaniline 24596-19-8 C₈H₁₀BrN Br, 2,6-dimethyl Methyl groups at 2,6-positions
3-Bromo-N-methylaniline 66584-32-5 C₇H₈BrN Br, N-methyl Only one N-methyl group
4-Bromo-3-methylaniline 6933-10-4 C₇H₈BrN Br, 3-methyl No N-methyl groups

Table 1: Structural analogs of this compound and substitution patterns .

Impact of Substituents on Reactivity

  • Steric Effects : The 3,5-dimethyl groups in this compound hinder electrophilic substitution, making it less reactive toward further bromination compared to 4-Bromo-N,N-dimethylaniline .
  • Electronic Effects : The N,N-dimethyl groups enhance electron-donating capacity, stabilizing charge-transfer complexes in photopolymerization applications .

Physical and Chemical Properties

Table 2 compares key physical properties:

Property This compound 4-Bromo-N,N-dimethylaniline 4-Bromo-2,6-dimethylaniline
Molecular Weight (g/mol) 229.14 200.07 200.07
Melting Point (°C) Not reported 53–56 Not reported
Solubility Insoluble in water Insoluble in water Insoluble in water
Optical Bandgap (eV) 1.56–2.8 (thin films) Not reported Not reported

Table 2: Physical properties of selected analogs .

Chemical Reactivity

  • Grignard Reactivity : this compound participates in Grignard reactions to form boron-based polymers, whereas 4-Bromo-N,N-dimethylaniline is less reactive due to reduced steric protection .

Biological Activity

4-Bromo-N,N,3,5-tetramethylaniline (CAS No. 14275-09-3) is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a bromine atom and three methyl groups on the nitrogen of the aniline structure, which influences its chemical reactivity and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₁₀H₁₄BrN
  • Molecular Weight : 228.13 g/mol
  • Physical State : Typically appears as a light yellow liquid or crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine substituent facilitates electrophilic aromatic substitution reactions, while the aniline moiety can engage in hydrogen bonding and other interactions with biological macromolecules. This dual functionality allows the compound to modulate enzyme activity and receptor interactions effectively .

Biological Applications

This compound has been investigated for several biological applications:

  • Enzyme Studies : It serves as a probe in enzyme-substrate interaction studies and biochemical assays.
  • Pharmacological Research : Preliminary studies suggest potential anti-inflammatory and anticancer activities .
  • Industrial Use : The compound is also utilized in the synthesis of dyes and pigments due to its unique structural properties.

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound inhibited certain enzymes at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. The compound showed significant promise as a candidate for further development in cancer therapeutics .

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects:

  • Acute Toxicity : Classified as harmful if swallowed or inhaled; it may cause skin irritation .
  • Safety Precautions : Handling should be done with appropriate safety measures to prevent exposure.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
4-Bromo-N,N-dimethylaniline586-77-6200.1 g/molModerate toxicity; used in dyes
This compound14275-09-3228.13 g/molAnticancer; enzyme inhibitor
1-Bromo-3,4,5-trimethoxybenzeneNot ListedVariesLimited studies available

Q & A

Q. What are the key synthetic pathways for 4-Bromo-N,N,3,5-tetramethylaniline, and how can purity be optimized?

Answer: A common method involves bromination of N,N,3,5-tetramethylaniline using electrophilic aromatic substitution. For example, nitration procedures (e.g., in ) can be adapted by replacing HNO₃ with Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., H₂SO₄ as a catalyst at 0–5°C). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (benzene or ethanol) is recommended to achieve >98% purity .

Key Data:

  • Solubility: Insoluble in water; soluble in organic solvents (benzene, ethanol, DCM) .
  • Storage: Store at 0–6°C in airtight containers, protected from light and oxidizing agents .

Q. How is this compound characterized spectroscopically?

Answer:

  • NMR:
    • ¹H NMR: Methyl groups on the aromatic ring appear as singlets (δ 2.1–2.3 ppm). Aromatic protons adjacent to bromine show deshielding (δ 7.2–7.5 ppm).
    • ¹³C NMR: Quaternary carbons adjacent to Br exhibit shifts near δ 120–125 ppm.
  • MS: Molecular ion peak at m/z 228 (M⁺) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during bromination of N,N,3,5-tetramethylaniline?

Answer: The steric hindrance from N,N-dimethyl and 3,5-methyl groups directs bromination to the para position. However, competing side reactions (e.g., di-bromination or oxidation) may occur under harsh conditions. To mitigate this:

  • Use mild brominating agents like NBS in DCM at low temperatures.
  • Monitor reaction progress via TLC or HPLC .

Case Study:
In , controlled bromination of a trifluoromethyl analog achieved >90% yield using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent at −10°C.

Q. How does this compound function as a catalyst or intermediate in polymer synthesis?

Answer: The compound acts as a chain-transfer agent or co-catalyst in radical polymerization. For example:

  • In glycol methacrylate synthesis, it quenches reactive intermediates via hydrogen abstraction, stabilizing polymer chains .
  • Advanced applications include synthesizing fluorinated polymers, where bromine serves as a leaving group for cross-coupling reactions .

Mechanistic Insight:
The dimethylamino groups donate electron density, enhancing the stability of transition states during catalytic cycles .

Q. What non-isothermal kinetic models are suitable for studying the thermal decomposition of brominated anilines?

Answer: Thermogravimetric (TG) and differential scanning calorimetry (DSC) data can be analyzed using:

  • Kissinger Method: Determines activation energy (E) from peak shifts at varying heating rates.
  • Flynn-Wall-Ozawa Model: Provides E without assuming reaction mechanisms.

Example:
In , a brominated aniline derivative exhibited E = 240.01 kJ/mol and pre-exponential factor A = 2.34 × 10²³ s⁻¹, following an F3 (phase boundary-controlled) mechanism.

Q. What are the implications of substituent effects on the biological activity of this compound derivatives?

Answer:

  • Pharmacological Potential: Bromine enhances lipophilicity, improving blood-brain barrier penetration. Methyl groups reduce metabolic degradation.
  • Toxicity: Prolonged exposure may cause organ damage (noted in ). In vitro assays (e.g., hepatic microsome studies) are recommended to assess metabolic stability .

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